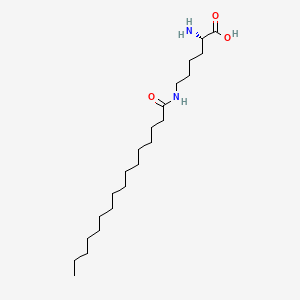

N6-Palmitoyl lysine

Description

Contextualization of Lysine (B10760008) Fatty Acylation as a Post-Translational Modification

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, vastly expanding the functional diversity of the proteome. youtube.com Lysine acylation is a widespread PTM that regulates fundamental cellular processes. frontiersin.org While lysine acetylation has been studied extensively, the modification of lysine residues with long-chain fatty acids, known as lysine fatty acylation (KFA), is a less examined but increasingly recognized regulatory mechanism. nih.gov

KFA involves the attachment of long-chain fatty acyl groups, such as myristate (C14) and palmitate (C16), to the ε-amino group of a lysine residue via a stable amide bond. nih.gov This modification increases the hydrophobicity of the protein, which can enhance its affinity for cellular membranes and influence its localization and interactions. nih.govwikipedia.org The study of KFA has gained momentum with the characterization of the enzymes that add and remove these fatty acyl groups, revealing its role in processes like tumorigenesis and bacterial pathogenesis. nih.gov Unlike the more labile thioester bond in S-palmitoylation (on cysteine), the amide linkage in lysine fatty acylation is more stable, suggesting distinct regulatory roles. nih.govnih.gov

The Distinctive Biochemical Nature of N6-Palmitoyl lysine

This compound is the compound formed when a palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, is covalently attached to the nitrogen atom at the sixth position (the epsilon-amino group) of a lysine amino acid side chain. nih.gov This modification imparts a significant hydrophobic character to the otherwise hydrophilic lysine side chain.

The formation of this compound within a protein can occur through enzymatic catalysis or potentially through a non-enzymatic intramolecular transfer. nih.govnih.gov One proposed mechanism involves an S-to-N acyl transfer, where a fatty acyl group migrates from a nearby palmitoylated cysteine to a lysine's amino group. This reaction is thermodynamically favorable due to the higher stability of the resulting amide bond compared to the original thioester bond. nih.gov

Below are the key chemical and physical properties of the this compound molecule.

Overview of N-Palmitoylation as a Protein Modification

N-palmitoylation refers to the attachment of palmitic acid to a nitrogen atom on a protein. This can occur at the N-terminal α-amino group or, as in this compound, at the ε-amino group of an internal lysine residue. frontiersin.orgnih.gov However, the most studied form of palmitoylation is S-palmitoylation, the attachment of palmitate to the sulfur atom of a cysteine residue via a thioester linkage. nih.govnih.gov

S-palmitoylation is a reversible and dynamic PTM, with cycles of palmitoylation and depalmitoylation regulating protein function. wikipedia.orgnih.gov This process is crucial for shuttling proteins between cellular compartments, such as the Golgi apparatus and the plasma membrane. nih.gov It enhances protein hydrophobicity, contributing to membrane association and targeting to specific membrane microdomains like lipid rafts. wikipedia.orgnih.gov The enzymes responsible for adding the palmitoyl group are known as palmitoyl acyltransferases (PATs), which in mammals constitute a family of 23 enzymes containing a conserved DHHC domain. nih.govnih.gov The removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs). wikipedia.org

While S-palmitoylation is characterized by its reversibility, N-palmitoylation on a lysine residue forms a more stable amide bond, suggesting it may serve as a more permanent modification. nih.govnih.gov For instance, lysine fatty acylation of the transcription factor TEAD is more stable than its cysteine acylation, potentially creating a "stable active form" of the protein. nih.gov The enzymes that catalyze lysine fatty acylation and deacylation are also distinct. While PATs handle S-palmitoylation, the removal of fatty acyl groups from lysine is catalyzed by certain members of the sirtuin (SIRT) and histone deacetylase (HDAC) families of enzymes. nih.gov Specifically, SIRT6 has been shown to have efficient depalmitoylase activity. nih.govnih.gov

The table below summarizes the key enzymes involved in the regulation of lysine fatty acylation.

Properties

IUPAC Name |

(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKZTTDNVPAHNP-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309724 | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59012-43-0, 59012-44-1 | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Palmitoyl lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-oxohexadecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-PALMITOYL LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KUR4D1LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Synthesis and Regulation of N6 Palmitoyl Lysine

Enzymatic Pathways and Molecular Machinery of N6-Palmitoylation

The enzymatic machinery responsible for the direct acylation of lysine (B10760008) residues with palmitate is an area of ongoing investigation. While S-palmitoylation of cysteine residues is well-characterized, the specific enzymes that catalyze N6-palmitoylation remain largely elusive.

Identification and Characterization of Specific Lysine Palmitoyl (B13399708) Acyltransferases (PATs)

The direct enzymatic N6-palmitoylation of lysine residues is not as well-defined as S-palmitoylation, which is catalyzed by a family of enzymes containing a conserved Asp-His-His-Cys (DHHC) motif. wikipedia.orgfrontiersin.orgnih.gov While over 20 DHHC palmitoyl acyltransferases (PATs) have been identified in mammals for S-palmitoylation, specific enzymes dedicated to direct N6-lysine palmitoylation have not been definitively characterized. nih.govnih.gov

However, some evidence suggests that certain enzymes may possess the capability for lysine fatty acylation. For instance, some sirtuins, which are known as lysine deacetylases, have been shown to remove long-chain fatty acyl groups from lysine residues, implying the existence of enzymes that catalyze the reverse reaction. nih.govnih.gov Specifically, SIRT2 and SIRT6 have demonstrated deacylase activity, preferentially hydrolyzing myristoyl and palmitoyl groups from acylated lysines. nih.gov The existence of these "erasers" strongly suggests the presence of "writer" enzymes that attach these lipid modifications.

It has been proposed that some N-myristoyltransferases (NMTs), which typically acylate N-terminal glycines, might catalyze lysine fatty acylation as a non-canonical activity. nih.gov The proposed mechanism involves the lysine's ε-amino group accessing the enzyme's active site, which is normally occupied by the α-amine of a glycine (B1666218) residue. nih.gov

Substrate Recognition and Specificity Determinants in N6-Palmitoylation

The precise substrate recognition motifs for N6-palmitoylation are not well established, largely due to the lack of identified specific lysine palmitoyl acyltransferases. In the context of S-palmitoylation, substrate specificity is complex and not always dictated by a simple consensus sequence. nih.govplos.orgresearchgate.net Specificity can be influenced by the structural context of the cysteine residue, its proximity to membranes, and interactions with specific DHHC enzymes. nih.gov

For a potential direct enzymatic N6-palmitoylation, it is hypothesized that substrate recognition would heavily depend on the accessibility of the lysine residue's ε-amino group within the protein structure. nih.gov Unlike the more nucleophilic thiol group of cysteine, the amine group of lysine is less reactive, suggesting that enzymatic catalysis would be crucial to facilitate the reaction. The local protein environment, including the presence of acidic or basic residues, could also play a role in modulating the reactivity of the lysine and its recognition by a putative PAT.

Investigating the Role of Palmitoyl-CoA as an Acyl Donor

Palmitoyl-Coenzyme A (palmitoyl-CoA) is the activated form of palmitic acid and serves as the primary acyl donor for protein palmitoylation. frontiersin.orgnih.gov In the well-understood mechanism of S-palmitoylation by DHHC enzymes, the reaction proceeds via a two-step "ping-pong" mechanism. wikipedia.orgmdpi.com First, the enzyme undergoes auto-acylation, where the cysteine residue in the DHHC motif attacks the palmitoyl-CoA, forming a covalent enzyme-palmitoyl intermediate and releasing Coenzyme A. mdpi.com In the second step, the palmitoyl group is transferred from the enzyme to the cysteine residue of the substrate protein. nih.gov

It is highly probable that any direct enzymatic N6-palmitoylation of lysine would also utilize palmitoyl-CoA as the acyl donor. Palmitoyl-CoA is a high-energy thioester, making the transfer of the palmitoyl group to the lysine's amino group thermodynamically favorable, especially with enzymatic catalysis. nih.gov The cellular pool of palmitoyl-CoA is derived from either the diet or de novo fatty acid synthesis and is a key metabolic hub, linking cellular metabolism to protein modification. frontiersin.org

Non-Enzymatic and Chemical Formation Mechanisms of N6-Palmitoyl lysine

Beyond direct enzymatic catalysis, this compound can be formed through non-enzymatic chemical reactions, which may represent a significant pathway for its generation in vivo.

Mechanisms of Intramolecular S- to N-Palmitoyl Transfer

A prominent non-enzymatic mechanism for the formation of this compound is the intramolecular S- to N-palmitoyl transfer. nih.gov This process involves the migration of a palmitoyl group from a cysteine residue to a nearby lysine residue. nih.govdntb.gov.ua The reaction is thermodynamically driven by the formation of a more stable amide bond at the lysine from the less stable thioester bond at the cysteine. nih.gov

The transfer can occur when a palmitoylated cysteine is in close spatial proximity to a lysine residue within the same polypeptide chain. This proximity allows the lysine's ε-amino group to act as a nucleophile, attacking the carbonyl carbon of the thioester. This forms a transient, often cyclic, intermediate which then resolves into the N-palmitoylated lysine and a free cysteine thiol. nih.govresearchgate.net The efficiency of this intramolecular transfer is dependent on the flexibility of the peptide backbone and the distance between the donor cysteine and the acceptor lysine. While plausible, the formation of a large, entropically unfavored macrocyclic intermediate can make the extent of this intramolecular migration low in some systems. nih.gov

Studies using model peptides have demonstrated that palmitoyl migration can occur from a cysteine to either the peptide's N-terminus or a lysine side chain, with the N-terminus often being the preferred site due to its lower basicity. nih.govresearchgate.net This S-to-N acyl transfer is a well-recognized phenomenon in chemical biology and is utilized in synthetic strategies like native chemical ligation. nih.govresearchgate.netacs.org

Table 1: Comparison of S-palmitoylation and N-palmitoylation

| Feature | S-Palmitoylation (on Cysteine) | N6-Palmitoylation (on Lysine) |

| Bond Type | Thioester | Amide |

| Bond Stability | Labile, Reversible | Stable |

| Primary Catalytic Enzymes | DHHC Palmitoyl Acyltransferases (PATs) | Not definitively identified; may involve non-canonical activity of other enzymes or non-enzymatic transfer. |

| Primary Acyl Donor | Palmitoyl-CoA | Palmitoyl-CoA (for enzymatic) or S-Palmitoyl Cysteine (for transfer) |

| Reversibility | Readily reversible by Acyl-Protein Thioesterases (APTs) | Potentially reversible by certain sirtuins (e.g., SIRT2, SIRT6) |

Chemoenzymatic Synthesis of N-Acyl Amino Acid Derivatives

The synthesis of N-acyl amino acids, including this compound, can be achieved through various chemical and chemoenzymatic methods.

Chemical synthesis often provides a direct route. For example, N6-Palmitoyl-L-lysine can be synthesized by reacting L-lysine with succinimidyl palmitate in an aqueous solution containing triethylamine. In this method, the acylation preferentially occurs at the more nucleophilic side-chain amino group (N6) of lysine without the need to protect the α-amino group. google.com

Enzymatic and chemoenzymatic approaches offer greener alternatives to purely chemical synthesis. nih.gov Hydrolases, such as lipases and proteases, are commonly used in reverse hydrolysis or transesterification reactions to form amide bonds. nih.gov These enzymatic methods benefit from mild reaction conditions and high specificity. For instance, enzymes can be used to synthesize various N-acyl amino acid derivatives, although specific high-yield enzymatic synthesis of this compound is not extensively documented. rsc.org The general strategy involves the use of an activated fatty acid (like a fatty acid ester) and an amino acid in the presence of a suitable enzyme in a non-aqueous or low-water environment to shift the equilibrium towards synthesis. nih.gov

Solid-Phase Synthesis of Palmitoylated Peptides and Peptidomimetics

The chemical synthesis of peptides containing this compound is crucial for creating tools to study the biological impact of this modification. Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for this purpose, offering two primary strategies for incorporating the lipid moiety. uu.nlsemanticscholar.org

The first strategy involves a "building block" approach . Here, the N6-palmitoyl-L-lysine amino acid is prepared first and then incorporated into the growing peptide chain during standard SPPS. nih.gov A common method for preparing the building block involves reacting L-lysine with an activated form of palmitic acid, such as succinimidyl palmitate, in a solution with a base like triethylamine. This pre-modified amino acid must have its alpha-amino group protected, typically with a Fluorenylmethyloxycarbonyl (Fmoc) group, to allow for sequential addition in the peptide synthesizer. nih.gov

The second strategy is on-resin lipidation . In this method, the peptide is first assembled on the solid support using standard SPPS protocols. researchgate.net The lysine residue intended for palmitoylation is protected with an "orthogonal" protecting group. researchgate.netiris-biotech.de Orthogonal protecting groups are stable under the conditions used to remove the temporary Nα-Fmoc group (typically a base like piperidine) but can be removed selectively under different chemical conditions without cleaving the peptide from the resin or removing other side-chain protecting groups. iris-biotech.de Examples of such groups for the lysine side chain include Monomethoxytrityl (Mmt) or 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (Dde), which can be removed with dilute acid (e.g., 1% Trifluoroacetic acid - TFA) or hydrazine, respectively. iris-biotech.de Once the specific lysine's amino group is deprotected, palmitic acid is coupled to it directly on the resin using standard coupling reagents. uu.nl

Final cleavage of the full palmitoylated peptide from the resin and removal of any remaining side-chain protecting groups is typically achieved using a strong acid cocktail, such as 95% TFA. uu.nliris-biotech.de

Table 1: Strategies for Solid-Phase Synthesis of this compound Peptides

| Strategy | Description | Key Protecting Groups | Key Reagents & Conditions |

|---|---|---|---|

| Building Block Approach | N6-palmitoyl-L-lysine is synthesized first and then incorporated into the peptide chain during SPPS. nih.gov | Nα-Fmoc on the lysine building block; acid-labile groups (e.g., tBu) on other side chains. nih.govcreative-peptides.com | Building Block Synthesis: Succinimidyl palmitate, Triethylamine. SPPS: Standard coupling (e.g., DIC/HOBt), Fmoc removal (piperidine). uu.nl |

| On-Resin Lipidation | The peptide is synthesized first, followed by selective deprotection of the target lysine and subsequent palmitoylation on the solid support. researchgate.net | Nα-Fmoc for chain elongation; Orthogonal group (e.g., Mmt, Dde) for the target lysine side chain. iris-biotech.de | On-Resin Palmitoylation: Selective deprotection (e.g., 1% TFA for Mmt); Palmitic acid coupling (e.g., DIC/HOBt). uu.nliris-biotech.de |

Regulatory Enzymes and Mechanisms Governing N6-Palmitoylation Dynamics

Unlike the stable amide bond formed in N-terminal palmitoylation, lysine palmitoylation can be a dynamic and reversible process, governed by the balanced activities of "writer" enzymes that add the modification and "eraser" enzymes that remove it. nih.gov

Enzymatic Removal (Deacylation) of Lysine Palmitoylation

The primary enzymes responsible for removing long-chain fatty acyl groups from lysine residues are members of the sirtuin family of NAD+-dependent deacylases. nih.govmdpi.com

SIRT6 , a nuclear sirtuin, has been identified as a robust lysine "defatty-acylase." nih.gov Studies have shown that SIRT6 can efficiently hydrolyze myristoyl and palmitoyl groups from lysine residues on peptide substrates. mdpi.com The tumor suppressor function of SIRT6 is linked to this activity; for instance, the knockout of the Sirt6 gene leads to increased lysine fatty acylation of the oncoprotein R-Ras2, promoting its localization to the plasma membrane and activating pro-proliferative signaling pathways. nih.gov The catalytic activity of SIRT6 is dependent on its cofactor, NAD+. nih.gov

SIRT7 , another nuclear sirtuin, also exhibits lysine deacylase activity, with a preference for removing shorter chain acyl groups like propionyl and longer-chain myristoyl groups. mdpi.comresearchgate.net While it does show activity against palmitoyl groups, it is generally considered less efficient for this specific modification compared to SIRT6. mdpi.comresearchgate.net

The existence of these "eraser" enzymes highlights that lysine palmitoylation is a reversible modification used by cells to dynamically regulate protein function.

Table 2: Sirtuin Enzymes Involved in Lysine Depalmitoylation

| Enzyme | Cellular Location | Primary Acyl Group Preference | Role in Lysine Palmitoylation |

|---|---|---|---|

| SIRT6 | Nucleus nih.gov | Long-chain fatty acyl groups (Myristoyl, Palmitoyl) nih.govmdpi.com | Acts as a primary "eraser" or defatty-acylase, removing palmitate from lysine residues to regulate protein function (e.g., R-Ras2). nih.gov |

| SIRT7 | Nucleus mdpi.com | Depropionylation, Demyristoylation mdpi.comresearchgate.net | Shows some depalmitoylation activity, but is generally less efficient than SIRT6 for this modification. mdpi.com |

Crosstalk with Other Post-Translational Modifications

The function of N6-palmitoylation is often modulated by its interplay, or "crosstalk," with other PTMs on the same or nearby residues. This can create a complex regulatory code that fine-tunes a protein's activity, localization, and stability.

Crosstalk with Phosphorylation: A well-documented interaction occurs between palmitoylation and phosphorylation. nih.gov The two modifications can be mutually antagonistic. For example, the palmitoylation of a protein domain can anchor it to a cell membrane, sterically hindering the access of kinases to nearby phosphorylation sites. nih.gov Conversely, the addition of a negatively charged phosphate (B84403) group can repel a protein from the negatively charged inner leaflet of the plasma membrane, potentially inhibiting palmitoylation or promoting depalmitoylation. nih.gov A study on the kainate receptor subunit GluK2 demonstrated that agonist-induced depalmitoylation is a prerequisite for subsequent phosphorylation by Protein Kinase C (PKC). nih.gov

Crosstalk with SUMOylation: The interplay can extend to more than two modifications. In the case of the GluK2 receptor, PKC-mediated phosphorylation, which is enabled by depalmitoylation, then promotes the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a nearby lysine. nih.gov This sequence of events—depalmitoylation → phosphorylation → SUMOylation—triggers the internalization of the receptor from the cell surface, thereby regulating synaptic activity. nih.gov

Crosstalk with Ubiquitination: Ubiquitination, the attachment of ubiquitin to a lysine residue, is a canonical signal for protein degradation by the proteasome. biorxiv.orgyoutube.com There is an established interplay between lysine acetylation and ubiquitination, where the acetylation of a lysine residue can trigger its recognition by an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation. biorxiv.org While less directly studied for palmitoylation, a similar mechanism is plausible. The acylation state of a lysine could influence whether it becomes a target for an E3 ligase, thus creating a switch that controls the protein's stability and turnover. biorxiv.orgnih.gov

Table 3: Crosstalk Between this compound and Other PTMs

| Interacting PTM | Mechanism of Crosstalk | Functional Outcome | Example Protein |

|---|---|---|---|

| Phosphorylation | Can be mutually exclusive; depalmitoylation can expose sites for kinases, while phosphorylation can inhibit membrane association required for palmitoylation. nih.gov | Fine-tuning of protein localization and signaling activity. nih.gov | GluK2, Synapsin1 nih.govnih.gov |

| SUMOylation | Can be sequential; depalmitoylation and subsequent phosphorylation can trigger SUMO attachment. nih.gov | Regulation of receptor trafficking and endocytosis. nih.gov | GluK2 nih.gov |

| Ubiquitination | The acylation state of a lysine may regulate its accessibility to E3 ubiquitin ligases, influencing protein stability. biorxiv.orgnih.gov | Control of protein degradation and cellular homeostasis. biorxiv.org | PRMT1 (by analogy from acetylation) biorxiv.org |

Molecular and Cellular Functions of N6 Palmitoyl Lysine

Role in Protein Localization and Membrane Interactions

The addition of the hydrophobic palmitoyl (B13399708) chain to a lysine (B10760008) residue enhances a protein's affinity for cellular membranes. ontosight.ai This increased lipophilicity is a primary driver for directing proteins to specific membrane compartments within the cell. frontiersin.orgresearchgate.net

Influence on Protein Hydrophobicity and Membrane Affinity

The covalent attachment of the palmitoyl group to the epsilon-amino group of lysine introduces a significant hydrophobic moiety to the protein. ontosight.ai This contrasts with the hydrophilic nature of an unmodified lysine residue. This increased hydrophobicity facilitates the partitioning of the modified protein into the lipid bilayer of cellular membranes. frontiersin.org The strength of this membrane interaction can be influenced by other factors, such as the presence of nearby basic residues that can interact electrostatically with negatively charged phospholipids (B1166683) in the membrane. mdpi.comlife-science-alliance.org

Regulation of Subcellular Distribution and Trafficking Pathways

N6-Palmitoylation serves as a signal that regulates the subcellular distribution and trafficking of proteins. By increasing membrane affinity, this modification can target proteins to specific organelles or membrane domains. For instance, lysine fatty acylation, including palmitoylation, has been shown to increase the plasma membrane localization of proteins like R-Ras2, K-Ras4a, and RalB. frontiersin.orgresearchgate.net This membrane association is crucial for the proper function of these proteins in signaling pathways. Studies on the Surfactant Protein C (SP-C) precursor have indicated that juxtamembrane lysine residues can influence palmitoylation levels by affecting protein transport to the Golgi compartment, implying a link between lysine residues and trafficking before palmitoylation occurs. atsjournals.orgatsjournals.org

Modulation of Protein-Protein and Protein-Lipid Interactions

Beyond membrane localization, N6-palmitoylation can directly or indirectly influence how proteins interact with other proteins and with the lipid environment of the membrane. ontosight.ai

N6-Palmitoylation-Mediated Protein Complex Formation

The membrane localization driven by N6-palmitoylation can facilitate the formation of protein complexes at specific cellular sites. By anchoring a protein to a membrane, it is brought into proximity with other membrane-associated or membrane-targeted proteins, enabling interactions necessary for signaling or other cellular processes. For example, the KFA (lysine fatty acylation) on R-Ras2 increases its plasma membrane localization, which in turn promotes its interaction with PI3K. frontiersin.orgresearchgate.net Similarly, KFA on RalB directs it to the plasma membrane to interact with Sec5 and Exo84. researchgate.net While these examples describe the effect of lysine fatty acylation generally, palmitoylation is a common form of this modification on lysine. frontiersin.org

Impact on Lipid Bilayer Organization and Membrane Microdomains

The presence of palmitoylated proteins can potentially influence the organization of the lipid bilayer itself. The insertion of the hydrophobic palmitoyl chain into the membrane can affect membrane fluidity and the formation of specific lipid microdomains, such as lipid rafts. While direct, detailed research findings specifically on how N6-Palmitoyl lysine modification on a protein impacts lipid bilayer organization were not extensively detailed in the search results, the general principle of protein lipidation influencing membrane structure and microdomains is established in the context of protein-lipid interactions. mdpi.comnih.gov Studies on Gα proteins, which can be palmitoylated, highlight how lipid anchors modulate their interaction with different membrane lipids. mdpi.com

Regulation of Protein Function and Enzyme Activity

N6-Palmitoylation can regulate protein function through various mechanisms, including altering localization, influencing interactions with binding partners, and in some cases, directly impacting enzymatic activity. ontosight.ai

While the primary impact of N6-palmitoylation discussed in the search results relates to membrane targeting and subsequent downstream signaling events (as seen with Ras and Ral proteins), the modification can also directly affect protein conformation or the accessibility of active sites, thereby modulating enzyme activity. However, specific detailed research findings demonstrating a direct regulatory effect of this compound modification on the catalytic activity of an enzyme were not prominently featured in the provided search snippets, unlike discussions on other modifications or the effect of palmitoyl-CoA as an inhibitor. bmbreports.org The biological outcome of lysine fatty acylation is highly dependent on the molecular context of the modified protein. researchgate.net

Summary of Research Findings on Selected Lysine Palmitoylated Proteins

| Protein | Organism | Lysine Site(s) | Observed Effect of Palmitoylation | Relevant Source |

| R-Ras2 | Mouse | KFA sites (specifics not detailed in snippet) | Increased plasma membrane localization, increased PI3K interaction, increased AKT signaling, increased cell proliferation. | frontiersin.orgresearchgate.net |

| K-Ras4a | Human | KFA sites (specifics not detailed in snippet) | Preferential localization at the plasma membrane. | frontiersin.orgresearchgate.net |

| RalB | KFA sites (specifics not detailed in snippet) | Directs to the plasma membrane, promotes interaction with Sec5 and Exo84, promotes cell migration. | researchgate.net | |

| SP-C precursor | Human | Lysine 11 (tripalmitoylated isoform) | Palmitoyl chain linked to epsilon-amino group. atsjournals.org | atsjournals.org |

Note: KFA refers to Lysine Fatty Acylation, which includes palmitoylation.

Direct Allosteric and Conformational Modulation

While extensive direct evidence specifically detailing how free this compound allosterically or conformationally modulates proteins is limited in the provided search results, the broader context of protein palmitoylation offers insights. Protein palmitoylation, including N-palmitoylation on lysine residues within proteins, can significantly alter protein conformation and promote interactions with membranes nih.govfrontiersin.org. This altered localization and conformation can indirectly influence protein-protein interactions and enzymatic activity, which are forms of modulation. For example, palmitoylation is essential for the dual leucine-zipper kinase (DLK) to bind its downstream targets, MKK4 and MKK7, and is critical for DLK's kinase activity, demonstrating a direct link between palmitoylation and the modulation of protein interactions and function pnas.orgpnas.org. While these examples refer to palmitoylation of a cysteine residue within a protein, they illustrate the principle by which lipid modification can impact protein conformation and interaction sites.

Control of Protein Stability and Degradation

Palmitoylation can influence protein stability. Loss of palmitoylation can lead to protein aggregation and subsequent proteolytic degradation nih.gov. Studies on the protein Progressive Rod-Cone Degeneration (PRCD) showed that palmitoylation is crucial for its stability, and in the absence of this modification, PRCD undergoes rapid proteasome degradation nih.gov. This suggests that the presence of a palmitoyl group, whether on a free lysine or a lysine residue within a protein, can contribute to the structural integrity and lifespan of the modified entity or the protein it is part of.

Involvement in Cellular Signaling Pathways

This compound and related palmitoylated peptides have been implicated in influencing cellular signaling pathways, primarily through their interaction with cell membranes and subsequent effects on protein localization and interaction. ontosight.ai

Integration into Signal Transduction Cascades

Palmitoylation plays a significant role in signal transduction cascades by affecting protein membrane association, localization, and interactions ontosight.ainih.govfrontiersin.orgijbs.com. Many signaling proteins, including receptors, enzymes, and kinases, are palmitoylated, and this modification is essential for their proper function in pathways ijbs.com. For instance, palmitoylation of Toll-like receptor 2 (TLR2) targets it to the plasma membrane, where it interacts with MyD88, a key regulator of NF-κB and p38-MAPK signaling pathways frontiersin.org. While these examples refer to S-palmitoylation, they highlight the general mechanism by which lipid modification, such as palmitoylation, integrates proteins into membrane-associated signaling platforms. The lipophilic nature of this compound suggests a similar potential for influencing membrane-centric signaling events ontosight.ai.

Specific Modulatory Effects on Key Signaling Components (e.g., MAPK Pathway Activation)

Research indicates that palmitoylated lysine can have specific modulatory effects on signaling pathways. For example, a study using a peptide modified with palmitoylated lysine demonstrated activation of the MAPK signaling pathway and induction of cytoplasmic calcium release, independently of its intended target (PP1) nih.gov. This suggests that the palmitoylated lysine modification itself can influence signaling components, potentially by altering membrane dynamics or facilitating interactions with signaling molecules at the membrane. Palmitoylation of DLK, a MAP3K, is essential for its kinase activity and its ability to activate the JNK pathway, a component of the MAPK cascade pnas.orgpnas.org. This further supports the role of palmitoylation in modulating MAPK signaling.

Functional Roles in Specific Biological Processes

The involvement of this compound and related structures in cellular signaling and membrane interactions points to functional roles in various biological processes.

Extracellular Matrix Remodeling and Cellular Adhesion

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling and plays a crucial role in cellular adhesion preprints.org. Cellular adhesion to the ECM is primarily mediated by integrins, which are transmembrane receptors that link the ECM to the actin cytoskeleton and transmit signals into the cell mdpi.com. While this compound itself is not a direct structural component of the ECM, palmitoylated peptides, such as palmitoyl oligopeptide (Pal-GHK), have been shown to influence processes related to ECM remodeling and cellular adhesion cir-safety.orgmdpi.com. Palmitoyl oligopeptide has been reported to stimulate the synthesis of extracellular matrix components like syndecan and heparin sulfate (B86663) glycoprotein (B1211001) and is associated with keratinocyte anchoring cir-safety.org. This suggests that this compound, as a component of such peptides or through similar mechanisms involving membrane interactions, could indirectly influence ECM remodeling and cellular adhesion by modulating signaling pathways or protein interactions involved in these processes.

Modulation of Cell Growth and Differentiation

The addition of a palmitoyl group increases the lipophilicity of lysine, which can affect its interactions within biological systems, including potential influence on membrane association and protein-protein interactions. ontosight.ai CoA-dependent peptidyl-lysine N6-palmitoyltransferase activity is the enzymatic process responsible for attaching palmitoyl groups to lysine residues, and its biological significance includes roles in signal transduction and the regulation of enzyme activity, processes intrinsically linked to cell growth and differentiation control. ontosight.ai

Nε-Palmitoyl-L-lysine, a synonym for this compound, has been reported for use in biotechnology as a supplement in cell culture. In this context, it is indicated to promote cell growth and viability, particularly in the production of monoclonal antibodies and other biopharmaceuticals. chemimpex.com This application suggests that the compound can provide a beneficial environment for cellular proliferation and survival under in vitro conditions. Furthermore, its ability to modulate cellular processes is considered to open avenues for research in therapeutic applications, including areas like anti-aging and skin repair, which involve regulating cell behavior. chemimpex.com

While general palmitoylation is understood to affect protein localization, stability, and function, thereby influencing cellular signaling and behavior ontosight.ai, detailed research findings and specific data tables demonstrating the direct impact of this compound as a standalone compound on the modulation of distinct cell growth phases or differentiation pathways were not extensively available in the consulted literature. Studies often focus on protein palmitoylation or the effects of other palmitoylated peptides and lipopeptides on various cell lines, including those related to immune responses or cytotoxicity aai.orgiiitd.edu.inacs.org, or the use of poly-lysine polymers as cell culture coatings to enhance adhesion and growth biomat.itgbo.comrndsystems.com. The precise molecular mechanisms by which exogenous this compound might influence intracellular signaling cascades or epigenetic modifications that govern cell fate decisions, such as differentiation, require further dedicated investigation.

Due to the limited availability of detailed research findings specifically focused on the direct modulation of cell growth and differentiation by this compound as a discrete chemical entity in the provided sources, a data table illustrating specific effects on cell growth rates or differentiation markers cannot be generated based solely on this information.

Advanced Methodologies for Identification and Quantitative Analysis of N6 Palmitoylation

Mass Spectrometry-Based Proteomics for Global N6-Palmitoylation Profiling

Mass spectrometry (MS) is a powerful tool for the identification and characterization of protein post-translational modifications, including lipidation. Direct detection and quantification of protein/peptide palmitoylation by MS can be challenging due to potential palmitoyl (B13399708) loss during sample preparation and tandem MS analysis, as well as the significant difference in hydrophobicity between palmitoylated and unmodified peptides. nih.govfigshare.comresearchgate.netacs.org Despite these challenges, MS-based proteomics is fundamental for profiling protein palmitoylation on a large scale.

LC-MS/MS Strategies for Palmitoylated Peptide Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the identification of modified peptides. In the context of palmitoylation, LC-MS/MS allows for the separation of peptides based on their chromatographic properties before fragmentation and mass analysis. This is particularly important for palmitoylated peptides due to their increased hydrophobicity compared to their unmodified counterparts. nih.govfigshare.comresearchgate.net Tandem MS analysis is used to fragment the peptides and generate mass spectra that can be used to determine the amino acid sequence and identify the site of modification. While collision-induced dissociation (CID) can lead to facile palmitoyl loss, electron transfer dissociation (ETD) has been shown to largely preserve the palmitoyl group, making it an ideal fragmentation method for palmitoyl peptide analysis and accurate site determination. nih.govfigshare.comacs.org Reversed-phase HPLC can separate isomeric palmitoyl peptides, and subsequent tandem MS can localize the palmitoylation site. nih.gov

MALDI-TOF MS for N6-Palmitoyl Lysine (B10760008) Residue Analysis

Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) MS and MALDI-TOF/TOF instruments can also be used for the identification of palmitoyl peptides, particularly in discovery-based studies. nih.govbu.edu MALDI-TOF MS provides mass spectra of intact peptides, and the presence of a palmitoyl modification results in a characteristic mass increase (238.23 Da for a palmitoyl group). nih.gov While MALDI-TOF MS can indicate the presence of palmitoylation on a peptide, it typically does not provide detailed fragmentation information for precise site localization within the peptide sequence. Tandem MS capabilities in MALDI-TOF/TOF instruments allow for some fragmentation and can aid in site determination, although challenges with palmitoyl loss during fragmentation still exist. nih.gov

Optimization of Sample Preparation for N-Palmitoyl Stability in MS Analysis

Sample preparation is a critical step in the analysis of protein palmitoylation by mass spectrometry, as the stability of the palmitoyl modification can be affected by various conditions. Studies have shown that standard trypsin digestion protocols using dithiothreitol (B142953) (DTT) in ammonium (B1175870) bicarbonate buffer can result in significant palmitoyl losses. nih.govfigshare.comresearchgate.netacs.org It is recommended that sample preparation be performed in neutral buffers, such as Tris buffer, with reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), under which conditions palmitoylation is largely preserved. nih.govfigshare.comresearchgate.netacs.org The addition of MS-compatible detergents like RapiGest has also been shown to inhibit intermolecular S- to N-palmitoyl migration, thioester hydrolysis, and DTT-induced thioester cleavage, further improving palmitoyl stability during sample preparation. nih.gov Gas-phase transfer of the palmitoyl group, particularly from cysteine to the peptide N-terminus during CID, can occur and lead to false identification of N-palmitoylation, highlighting the need for careful interpretation of tandem mass spectra. nih.gov

Chemical Proteomics Approaches Utilizing Lipid Probes

Chemical proteomics offers powerful strategies for studying protein lipidation by employing chemical probes that can tag modified proteins, enabling their enrichment and subsequent identification by mass spectrometry. nih.govportlandpress.comspringernature.com These approaches are particularly useful for the global profiling of palmitoylated proteins and studying the dynamics of this modification. creative-proteomics.comnih.gov

Metabolic Labeling with Alkyne- and Azide-Tagged Palmitate Analogs

Metabolic labeling involves the introduction of synthetic fatty acid analogs containing bioorthogonal functional groups, such as alkyne or azide (B81097) tags, into cells. creative-proteomics.comumich.eduresearchgate.netfrontiersin.orgjove.comresearchgate.netmdpi.com These analogs, such as 15-hexadecynoic acid (an alkyne-tagged palmitate analog) or 17-octadecynoic acid (17-ODYA), are incorporated into proteins by the cellular palmitoylation machinery. umich.eduresearchgate.netjove.comresearchgate.netmdpi.comacs.org The alkyne or azide tag serves as a handle for subsequent detection and enrichment using click chemistry. creative-proteomics.comumich.eduresearchgate.netjove.comresearchgate.netmdpi.com This metabolic labeling approach allows for the study of dynamic palmitoylation and turnover rates. researchgate.netfrontiersin.orgmdpi.com Different alkyne-modified fatty acids of varying chain lengths can also be used to investigate the substrate specificity of palmitoyl acyltransferases. mdpi.com

Application of Click Chemistry for Affinity Purification of N6-Palmitoylated Proteins

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used to conjugate azide- or alkyne-tagged biomolecules with reporter molecules containing the complementary functional group. creative-proteomics.comumich.eduresearchgate.netjove.comresearchgate.netmdpi.com In the context of N6-palmitoylation analysis, after metabolic labeling with alkyne- or azide-tagged palmitate analogs, click chemistry is used to attach an affinity tag, such as biotin-azide or biotin-alkyne, to the tagged proteins. creative-proteomics.comumich.edufrontiersin.orgjove.comresearchgate.netmdpi.com Biotinylated proteins can then be enriched using streptavidin-coated beads. creative-proteomics.comnih.govumich.edujove.comresearchgate.netpnas.orgbiorxiv.orgashpublications.orgoup.com The enriched proteins or peptides are subsequently analyzed by mass spectrometry (typically LC-MS/MS) for identification and site localization. creative-proteomics.comumich.edujove.combiorxiv.orgashpublications.orgoup.comarvojournals.org This combination of metabolic labeling and click chemistry-mediated affinity purification is a powerful approach for the global profiling and identification of palmitoylated proteins. creative-proteomics.comnih.govfrontiersin.orgoup.comarvojournals.org

Enrichment Techniques for N6-Palmitoylated Peptides and Proteins

Enrichment strategies are critical for studying protein lipidation due to its often low stoichiometry and the challenges associated with the hydrophobicity of lipidated species oup.comnih.gov. These techniques selectively isolate palmitoylated proteins or peptides from the bulk proteome, making them amenable to downstream analysis.

Acyl-Biotin Exchange (ABE) Method Adaptations for Irreversible N-Palmitoylation

The Acyl-Biotin Exchange (ABE) method is a widely used technique for the enrichment and identification of palmitoylated proteins creative-proteomics.comfrontiersin.orgnih.govnih.govjove.com. The standard ABE protocol is primarily designed for the detection of S-palmitoylation, which involves a reversible thioester linkage between palmitate and a cysteine residue. This method relies on blocking free thiols, cleaving the labile thioester bond with hydroxylamine (B1172632), and then labeling the newly exposed cysteine thiols with a biotinylated reagent for affinity purification creative-proteomics.comnih.govjove.comfrontiersin.org.

However, N-palmitoylation on lysine involves a stable amide bond, which is resistant to hydroxylamine cleavage under the conditions typically used for S-palmitoylation frontiersin.org. Therefore, the standard ABE method is not directly applicable for enriching N6-palmitoylated proteins based on the cleavage-and-labeling principle used for S-palmitoylation.

Adaptations or alternative chemical strategies are necessary to target the irreversible amide linkage of N-palmitoylation on lysine. While the provided search results primarily discuss ABE in the context of S-palmitoylation, research into identifying and enriching N-acylation on lysine may involve different chemical approaches. For instance, methods utilizing bioorthogonal chemistry with alkyne- or azide-tagged fatty acid analogs can metabolically label various lipid modifications, including N-acylation oup.comnih.govspringernature.comportlandpress.com. Subsequent click chemistry can then attach a biotin (B1667282) handle for enrichment, regardless of the lability of the lipid-protein bond oup.comnih.govspringernature.comportlandpress.com. This approach allows for the capture of both reversible and irreversible acylations.

Other Affinity-Based Enrichment Strategies for Lipidated Species

Beyond adaptations of exchange-based methods, other affinity-based strategies are employed to enrich lipidated proteins or peptides. These often leverage chemical probes or antibodies.

Metabolic labeling with clickable fatty acid analogs, such as alkynylated palmitic acid (e.g., 17-octadecynoic acid or 17-ODYA), is a powerful technique oup.comfrontiersin.orgspringernature.com. Cells incorporate these modified fatty acids into lipidated proteins. Subsequently, a bioorthogonal reaction (click chemistry) is used to attach an affinity tag, such as biotin, to the alkyne or azide handle on the labeled proteins oup.comnih.govspringernature.comportlandpress.com. These biotinylated proteins can then be enriched using streptavidin-coated beads oup.comfrontiersin.orgnih.gov. This method is versatile and can capture various types of fatty acylations, including N-palmitoylation on lysine, as it does not rely on the lability of the lipid-protein bond nih.gov. The enriched proteins are then typically analyzed by mass spectrometry to identify the specific lipidated proteins and sites oup.comnih.govspringernature.com.

Another approach, though less commonly applied specifically for N6-palmitoylation compared to other modifications like acetylation, involves the use of antibodies that specifically recognize the lipidated form of a protein or a general antibody recognizing the fatty acyl-lysine modification if available nih.govasm.org. While pan-lysine acetylation antibodies are widely used asm.orgfrontiersin.org, the development and application of specific antibodies for N6-palmitoyl lysine may be more limited.

Subcellular fractionation can also serve as an initial enrichment step for lipidated proteins, as many are targeted to cellular membranes due to their increased hydrophobicity oup.com. Isolating membrane fractions can concentrate lipidated proteins before further specific enrichment.

Quantitative Analysis of this compound Modifications

Quantitative analysis is essential to determine the extent of N6-palmitoylation, compare modification levels under different biological conditions, and assess the stoichiometry of modification at specific sites. Mass spectrometry-based proteomics is the primary tool for this purpose.

Absolute and Relative Quantification in Proteomic and Metabolomic Studies

Quantitative proteomics allows for both relative and, in some cases, absolute quantification of protein modifications. For N6-palmitoylation, mass spectrometry can be used to quantify the abundance of palmitoylated peptides relative to their unmodified counterparts or to compare the levels of palmitoylation of a specific peptide across different samples.

Relative quantification techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT), or isobaric tags for relative and absolute quantification (iTRAQ), are widely applied in proteomic studies springernature.comportlandpress.comacs.orgnih.gov. In a SILAC-based approach, cells from different conditions are grown in media containing different isotopic forms of amino acids (e.g., light, medium, or heavy lysine) acs.orgnih.gov. After combining the samples, lipidated proteins or peptides are enriched, and mass spectrometry is used to measure the ratios of the isotopically labeled peptides, providing relative quantification of the palmitoylation levels acs.orgnih.gov. This allows for the comparison of palmitoylation dynamics or changes in response to stimuli nih.gov.

Label-free quantitative proteomics is another approach that measures peptide abundance based on parameters like peptide peak intensity or spectral counting in mass spectrometry data springernature.com. While simpler to implement, it can be more susceptible to sample-to-sample variability.

Absolute quantification, which aims to determine the exact number of modified protein molecules or the stoichiometry of modification at a specific site, is more challenging. It often involves the use of synthetic peptides with known concentrations as internal standards in mass spectrometry analysis nih.gov. For N6-palmitoylation, this would involve synthesizing a known amount of the this compound-containing peptide of interest. Determining the stoichiometry of N6-palmitoylation at a specific lysine residue requires quantifying both the modified and unmodified forms of the peptide. Methods involving the detection of diagnostic fragment ions in MS/MS spectra can also be adapted for quantification of modified residues nih.gov.

While mass spectrometry is dominant in proteomic studies of protein lipidation, metabolomic studies might involve quantifying the levels of free fatty acids or acyl-CoA species, which are precursors for lipidation rsc.org. However, directly quantifying this compound as a free amino acid in a metabolomic context, distinct from its incorporation into proteins, would require specific analytical methods.

Chromatographic (e.g., HPLC-HRMS) and Spectrophotometric Methods for Acylated Amino Acid Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are powerful tools for the separation, identification, and quantification of modified amino acids and peptides mdpi.comnih.govmdpi.com. HPLC-HRMS can be used to analyze enriched palmitoylated peptides generated from proteolytic digestion of proteins. The separation power of HPLC helps to resolve complex peptide mixtures, while HRMS provides accurate mass measurements for identification and quantification nih.govnih.gov.

For the specific quantification of this compound, HPLC-HRMS could potentially be used to analyze hydrolyzed protein samples, although the amide bond is stable under typical acid hydrolysis conditions used for amino acid analysis. A method involving enzymatic digestion to produce peptides containing the this compound modification, followed by HPLC-HRMS analysis, is more likely for site-specific quantification. Research has shown the use of HPLC-HRMS for the analysis and quantification of N-acyl-linked amino acids, often after derivatization to enhance detection mdpi.comresearchgate.net.

Spectrophotometric methods, while generally less sensitive and specific than mass spectrometry for the analysis of complex biological samples, can be used for the quantification of certain functional groups or molecules after chemical reactions that produce a colored or fluorescent product cdnsciencepub.comnih.govmdpi.com. For fatty acids or acylated compounds, spectrophotometric assays might involve converting the fatty acid portion into a detectable derivative. For example, some methods for detecting free fatty acids involve converting them to fatty hydroxamic acids, which can then form colored complexes with metal ions for spectrophotometric determination mdpi.com. However, directly applying spectrophotometric methods for the specific quantification of this compound within a complex biological matrix without extensive purification and specific derivatization is challenging. Spectrophotometric detection is sometimes used in conjunction with chromatographic separation, particularly after derivatization to introduce a chromophore mdpi.comresearchgate.net.

Research on the synthesis of Nε-palmitoyl-L-lysine has utilized methods like FT-IR spectrophotometry for product analysis, demonstrating the application of spectrophotometric techniques in the characterization of this compound researchgate.net. Colorimetric determination of amino acids using ninhydrin (B49086) is a standard spectrophotometric method, but it detects free amino groups and would not directly quantify the acylated form of lysine cdnsciencepub.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 100425 |

| Palmitic acid | 985 |

| Lysine | 866 |

| Hydroxylamine | 789 |

| Biotin | 3030357 |

| Streptavidin | 173146 |

| N-ethylmaleimide (NEM) | 4479 |

| 17-Octadecynoic acid (17-ODYA) | 5311236 |

| TCEP | 162371 |

| N-hydroxysuccinimide (NHS) | 1077 |

| Acetic anhydride | 8077 |

| Ninhydrin | 10231 |

| Hydroxylamine hydrochloride | 3085381 |

| Vanadium(V) | 139048 |

| 2,4'-dibromoacetophenone | 10317 |

| Palmitoyl-CoA | 5794 |

| Coenzyme A | 3679 |

| Methanol | 887 |

| Urea | 1172 |

| SDS | 3423265 |

| Dithiothreitol (DTT) | 446094 |

| Triethylamine | 7905 |

| Benzyl chlorocarbonate | 7474 |

| Acyl-CoA | 644333 |

| Acyl phosphate (B84403) | 11240 |

| Acetyl coenzyme A | 644334 |

| Acetic acid | 612 |

| Sodium butyrate | 3036102 |

| Deuteriochloroform | 6325 |

| Hexane | 8058 |

| 2-Propanol | 3221 |

| Calcium oxide | 14777 |

| Sodium hydroxide | 14797 |

| Hydrochloric acid | 313 |

| Sodium acetate | 8819 |

| Trifluoroacetic acid (TFA) | 6422 |

| Formic acid | 284 |

| Acetonitrile | 6344 |

| Ammonium bicarbonate | 10481 |

| Ammonium acetate | 5174 |

| Ammonium formate | 5123 |

| Leucine | 6109 |

| Arginine | 6322 |

| Valine | 14585 |

| Glycine (B1666218) | 750 |

| Alanine | 338 |

| Serine | 5950 |

| Threonine | 6303 |

| Glutamic acid | 3303 |

| Aspartic acid | 439 |

| Phenylalanine | 614 |

| Tyrosine | 14574 |

| Tryptophan | 6305 |

| Histidine | 695 |

| Proline | 145742 |

| Methionine | 10968 |

| Cysteine | 588 |

| Glutamine | 5961 |

| Asparagine | 6036 |

| Glutathione | 124883 |

| Adenosine triphosphate (ATP) | 5957 |

| Guanosine triphosphate (GTP) | 5963 |

| Cytidine triphosphate (CTP) | 6085 |

| Uridine triphosphate (UTP) | 6179 |

| Deoxyadenosine triphosphate (dATP) | 6093 |

| Deoxyguanosine triphosphate (dGTP) | 6091 |

| Deoxycytidine triphosphate (dCTP) | 6089 |

| Deoxythymidine triphosphate (dTTP) | 6106 |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) | 5813 |

| Nicotinamide adenine dinucleotide phosphate (NADP+) | 16683 |

| Flavine adenine dinucleotide (FAD) | 64390 |

| Flavine mononucleotide (FMN) | 6178 |

| S-Adenosyl methionine (SAM) | 3475 |

| S-Adenosyl homocysteine (SAH) | 6112 |

| Phosphorylcholine | 5282200 |

| Glycerophosphocholine | 123975 |

| Phosphatidylcholine | 40763 |

| Phosphatidylethanolamine (B1630911) | 40768 |

| Phosphatidylserine | 40773 |

| Phosphatidylinositol | 40777 |

| Phosphatidic acid | 40782 |

| Lysophosphatidylcholine | 40935 |

| Lysophosphatidylethanolamine | 40938 |

| Lysophosphatidylserine | 40941 |

| Lysophosphatidylinositol | 40944 |

| Lysophosphatidic acid | 40947 |

| Cholesterol | 5997 |

| Ergosterol | 8354 |

| Lanosterol | 26141 |

| Isopentenyl pyrophosphate (IPP) | 12340 |

| Dimethylallyl pyrophosphate (DMAPP) | 5282191 |

| Geranyl pyrophosphate (GPP) | 163198 |

| Farnesyl pyrophosphate (FPP) | 5281703 |

| Geranylgeranyl pyrophosphate (GGPP) | 5282201 |

| Dolichol phosphate | 183931 |

| Undecaprenyl phosphate | 25164835 |

| Glucose | 5796 |

| Fructose | 27518 |

| Galactose | 6036 |

| Mannose | 6999 |

| N-Acetylglucosamine | 3075 |

| N-Acetylgalactosamine | 15174 |

| N-Acetylneuraminic acid | 439197 |

| Glucuronic acid | 3120 |

| Iduronic acid | 643703 |

| Xylose | 6997 |

| Arabinose | 7515 |

| Ribose | 613 |

| Deoxyribose | 135187 |

| Fucose | 6034 |

| Rhamnose | 439318 |

| Heparan sulfate (B86663) | 9050-30-0 |

| Chondroitin sulfate | 9007-28-7 |

| Dermatan sulfate | 9057-22-1 |

| Keratan sulfate | 9056-36-4 |

| Hyaluronic acid | 9004-61-9 |

| GPI anchor | 124013 |

| Lipoic acid | 838 |

| Lipid-derived electrophiles (LDEs) | N/A |

| Malondialdehyde (MDA) | 8074 |

| 4-Hydroxynonenal (4-HNE) | 5281118 |

| Acrolein | 7845 |

| Methylglyoxal | 880 |

| Glyoxal | 691 |

| Carboxymethyl lysine (CML) | 123904 |

| Carboxyethyl lysine (CEL) | 123905 |

| Furosine | 445639 |

| Pyrraline | 102366 |

| Pentosidine | 6437090 |

| Arginine pyrimidine | 6437091 |

| Lysine-arginine cross-link | N/A |

| Histidine-lysine cross-link | N/A |

| Protein | N/A |

| Peptide | N/A |

| Amino acid | N/A |

| Enzyme | N/A |

| Antibody | N/A |

| DNA | N/A |

| RNA | N/A |

| ATP synthase | N/A |

| Cytochrome c oxidase | N/A |

| NADH dehydrogenase | N/A |

| Succinate dehydrogenase | N/A |

| ATP/ADP translocase | N/A |

| Creatine kinase | N/A |

| Hexokinase | N/A |

| Phosphofructokinase | N/A |

| Pyruvate kinase | N/A |

| Lactate dehydrogenase | N/A |

| Glucose-6-phosphate dehydrogenase | N/A |

| 6-Phosphogluconate dehydrogenase | N/A |

| Glutathione reductase | N/A |

| Glutathione peroxidase | N/A |

| Superoxide dismutase | N/A |

| Catalase | N/A |

| Nitric oxide synthase | N/A |

| Arginase | N/A |

| Ornithine decarboxylase | N/A |

| S-Adenosylmethionine decarboxylase | N/A |

| Spermidine synthase | N/A |

| Spermine synthase | N/A |

| Transglutaminase | N/A |

| Protein kinase C | N/A |

| Protein kinase A | N/A |

| Protein kinase G | N/A |

| Tyrosine kinase | N/A |

| Serine/threonine kinase | N/A |

| Lipid kinase | N/A |

| Phosphoinositide 3-kinase | N/A |

| Phospholipase A2 | N/A |

| Phospholipase C | N/A |

| Phospholipase D | N/A |

| Sphingomyelinase | N/A |

| Ceramidase | N/A |

| Glucosylceramidase | N/A |

| Galactosylceramidase | N/A |

| Sulfatidase | N/A |

| Arylsulfatase A | N/A |

| Arylsulfatase B | N/A |

| Iduronate sulfatase | N/A |

| Heparan sulfamidase | N/A |

| Alpha-L-iduronidase | N/A |

| Beta-galactosidase | N/A |

| Beta-hexosaminidase | N/A |

| Alpha-mannosidase | N/A |

| Beta-mannosidase | N/A |

| Alpha-fucosidase | N/A |

| Alpha-N-acetylgalactosaminidase | N/A |

| Alpha-N-acetylglucosaminidase | N/A |

| Beta-glucuronidase | N/A |

| Hyaluronidase | N/A |

| Neuraminidase | N/A |

| Acetylcholinesterase | N/A |

| Butyrylcholinesterase | N/A |

| Carboxylesterase | N/A |

| Paraoxonase | N/A |

| Arylesterase | N/A |

| Phosphatase | N/A |

| Kinase | N/A |

| Transferase | N/A |

| Hydrolase | N/A |

| Lyase | N/A |

| Isomerase | N/A |

| Ligase | N/A |

| Oxidase | N/A |

| Reductase | N/A |

| Dehydrogenase | N/A |

| Synthase | N/A |

| Synthetase | N/A |

| Channel | N/A |

| Receptor | N/A |

| Transporter | N/A |

| Pump | N/A |

| Motor protein | N/A |

| Structural protein | N/A |

| Scaffold protein | N/A |

| Adaptor protein | N/A |

| Chaperone | N/A |

| Ubiquitin ligase | N/A |

| Deubiquitinase | N/A |

| SUMO ligase | N/A |

| DeSUMOylase | N/A |

| NEDD8 ligase | N/A |

| DeNEDDylase | N/A |

| ISG15 ligase | N/A |

| DeISGylase | N/A |

| ATG protein | N/A |

| Autophagy receptor | N/A |

| SNARE protein | N/A |

| Rab protein | N/A |

| Arf protein | N/A |

| Rho protein | N/A |

| Ras protein | N/A |

| G protein coupled receptor (GPCR) | N/A |

| Receptor tyrosine kinase (RTK) | N/A |

| Nuclear receptor | N/A |

| Transcription factor | N/A |

| Coactivator | N/A |

| Corepressor | N/A |

| Chromatin remodeling complex | N/A |

| Histone | N/A |

| DNA polymerase | N/A |

| RNA polymerase | N/A |

| Ribosome | N/A |

| Proteasome | N/A |

| Lysosome | N/A |

| Peroxisome | N/A |

| Mitochondria | N/A |

| Endoplasmic reticulum (ER) | N/A |

| Golgi apparatus | N/A |

| Plasma membrane | N/A |

| Nucleus | N/A |

| Cytoplasm | N/A |

| Extracellular space | N/A |

| Vesicle | N/A |

| Lipid raft | N/A |

| Caveolae | N/A |

| Synapse | N/A |

| Dendrite | N/A |

| Axon | N/A |

| Myelin sheath | N/A |

| Neuron | N/A |

| Glia | N/A |

| Astrocyte | N/A |

| Oligodendrocyte | N/A |

| Microglia | N/A |

| Schwann cell | N/A |

| Immune cell | N/A |

| T cell | N/A |

| B cell | N/A |

| Macrophage | N/A |

| Neutrophil | N/A |

| Dendritic cell | N/A |

| Mast cell | N/A |

| Eosinophil | N/A |

| Basophil | N/A |

| Erythrocyte | N/A |

| Platelet | N/A |

| Endothelial cell | N/A |

| Epithelial cell | N/A |

| Fibroblast | N/A |

| Muscle cell | N/A |

| Adipocyte | N/A |

| Hepatocyte | N/A |

| Kidney cell | N/A |

| Lung cell | N/A |

| Heart cell | N/A |

| Brain | N/A |

| Liver | N/A |

| Kidney | N/A |

| Lung | N/A |

| Heart | N/A |

| Muscle | N/A |

| Adipose tissue | N/A |

| Blood | N/A |

| Serum | N/A |

| Plasma | N/A |

| Urine | N/A |

| Cerebrospinal fluid (CSF) | N/A |

| Cell culture media | N/A |

| Lysate | N/A |

| Protein extract | N/A |

| Peptide mixture | N/A |

| Lipid extract | N/A |

| DNA sample | N/A |

| RNA sample | N/A |

| Tissue sample | N/A |

| Cell sample | N/A |

| Biological sample | N/A |

| Chemical reagent | N/A |

| Solvent | N/A |

| Buffer | N/A |

| Salt | N/A |

| Detergent | N/A |

| Resin | N/A |

| Bead | N/A |

| Column | N/A |

| Filter | N/A |

| Membrane | N/A |

| Gel | N/A |

| Plate | N/A |

| Tube | N/A |

| Vial | N/A |

| Pipette | N/A |

| Mass spectrometer | N/A |

| Liquid chromatograph | N/A |

| Gas chromatograph | N/A |

| Spectrophotometer | N/A |

| Fluorometer | N/A |

| Luminometer | N/A |

| Microscope | N/A |

| Flow cytometer | N/A |

| Western blot apparatus | N/A |

| Electrophoresis apparatus | N/A |

| Centrifuge | N/A |

| Incubator | N/A |

| Shaker | N/A |

| Vortex mixer | N/A |

| Sonicator | N/A |

| Homogenizer | N/A |

| Freeze dryer | N/A |

| SpeedVac | N/A |

| pH meter | N/A |

| Balance | N/A |

| Water purification system | N/A |

| Autoclave | N/A |

| Biosafety cabinet | N/A |

| Fume hood | N/A |

| Cold room | N/A |

| Freezer | N/A |

| Refrigerator | N/A |

| Ice machine | N/A |

| Data analysis software | N/A |

| Database | N/A |

| Algorithm | N/A |

| Model | N/A |

| Simulation | N/A |

| Experiment | N/A |

| Study | N/A |

| Research | N/A |

| Method | N/A |

| Protocol | N/A |

| Technique | N/A |

| Technology | N/A |

| Application | N/A |

| Discovery | N/A |

| Identification | N/A |

| Quantification | N/A |

| Characterization | N/A |

| Analysis | N/A |

| Profiling | N/A |

| Mapping | N/A |

| Dynamics | N/A |

| Turnover | N/A |

| Localization | N/A |

| Interaction | N/A |

| Function | N/A |

| Regulation | N/A |

| Mechanism | N/A |

| Pathway | N/A |

| Network | N/A |

| Disease | N/A |

| Cancer | N/A |

| Neurodegenerative disease | N/A |

| Infectious disease | N/A |

| Metabolic disease | N/A |

| Cardiovascular disease | N/A |

| Inflammatory disease | N/A |

| Autoimmune disease | N/A |

| Developmental disorder | N/A |

| Aging | N/A |

| Stress | N/A |

| Stimulus | N/A |

| Treatment | N/A |

| Drug | N/A |

| Inhibitor | N/A |

| Activator | N/A |

| Substrate | N/A |

| Product | N/A |

| Cofactor | N/A |

| Ion | N/A |

| Radical | N/A |

| Reactive oxygen species (ROS) | N/A |

| Reactive nitrogen species (RNS) | N/A |

| pH | N/A |

| Temperature | N/A |

| Time | N/A |

| Concentration | N/A |

| Volume | N/A |

| Mass | N/A |

| Charge | N/A |

| Hydrophobicity | N/A |

| Polarity | N/A |

| Solubility | N/A |

| Stability | N/A |

| Purity | N/A |

| Yield | N/A |

| Sensitivity | N/A |

| Specificity | N/A |

| Accuracy | N/A |

| Precision | N/A |

| Reproducibility | N/A |

| Repeatability | N/A |

| Limit of detection (LOD) | N/A |

| Limit of quantification (LOQ) | N/A |

| Signal-to-noise ratio (S/N) | N/A |

| Mass-to-charge ratio (m/z) | N/A |

| Retention time | N/A |

| Peak area | N/A |

| Spectral count | N/A |

| Database search | N/A |

| False discovery rate (FDR) | N/A |

| P-value | N/A |

| Fold change | N/A |

| Correlation | N/A |

| Regression | N/A |

| Clustering | N/A |

| Principal component analysis (PCA) | N/A |

| Hierarchical clustering | N/A |

| Heatmap | N/A |

| Volcano plot | N/A |

| Pathway analysis | N/A |

| Gene ontology (GO) analysis | N/A |

| Protein-protein interaction network | N/A |

| Molecular dynamics simulation | N/A |

| Docking | N/A |

| Structure prediction | N/A |

| Homology modeling | N/A |

| X-ray crystallography | N/A |

| Nuclear magnetic resonance (NMR) spectroscopy | N/A |

| Electron microscopy | N/A |

| Atomic force microscopy (AFM) | N/A |

| Surface plasmon resonance (SPR) | N/A |

| Isothermal titration calorimetry (ITC) | N/A |

| Differential scanning calorimetry (DSC) | N/A |

| Circular dichroism (CD) | N/A |

| Fluorescence spectroscopy | N/A |

| UV-Vis spectroscopy | N/A |

| Infrared (IR) spectroscopy | N/A |

| Raman spectroscopy | N/A |

| Mass spectrometry imaging (MSI) | N/A |

| Electrospray ionization (ESI) | N/A |

| Matrix-assisted laser desorption/ionization (MALDI) | N/A |

| Time-of-flight (TOF) mass spectrometry | N/A |

| Quadrupole mass spectrometry | N/A |

| Ion trap mass spectrometry | N/A |

| Orbitrap mass spectrometry | N/A |

| Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry | N/A |

| Tandem mass spectrometry (MS/MS) | N/A |

| Collision-induced dissociation (CID) | N/A |

| Electron transfer dissociation (ETD) | N/A |

| Higher-energy collisional dissociation (HCD) | N/A |

| Liquid chromatography (LC) | N/A |

| Gas chromatography (GC) | N/A |

| High-performance liquid chromatography (HPLC) | N/A |

| Ultra-high performance liquid chromatography (UPLC) | N/A |

| Reversed-phase chromatography | N/A |

| Normal-phase chromatography | N/A |

| Hydrophilic interaction liquid chromatography (HILIC) | N/A |

| Size exclusion chromatography (SEC) | N/A |

| Ion exchange chromatography | N/A |

| Affinity chromatography | N/A |

| Gel electrophoresis | N/A |

| SDS-PAGE | N/A |

| Native PAGE | N/A |

| Isoelectric focusing (IEF) | N/A |

| Two-dimensional (2D) gel electrophoresis | N/A |

| Western blotting | N/A |

| Immunoprecipitation (IP) | N/A |

| Co-immunoprecipitation (Co-IP) | N/A |

| Pull-down assay | N/A |

| Far-western blotting | N/A |

| Electrophoretic mobility shift assay (EMSA) | N/A |

| DNA footprinting | N/A |

| Chromatin immunoprecipitation (ChIP) | N/A |

| RNA immunoprecipitation (RIP) | N/A |

| Fluorescence in situ hybridization (FISH) | N/A |

| Immunohistochemistry (IHC) | N/A |

| Immunocytochemistry (ICC) | N/A |

| Enzyme-linked immunosorbent assay (ELISA) | N/A |

| AlphaLISA | N/A |

| Luminex | N/A |

| Microarray | N/A |

| Sequencing | N/A |

| Polymerase chain reaction (PCR) | N/A |

| Quantitative PCR (qPCR) | N/A |

| Reverse transcription PCR (RT-PCR) | N/A |

| RT-qPCR | N/A |

| Digital PCR (dPCR) | N/A |

| Next-generation sequencing (NGS) | N/A |

| RNA sequencing (RNA-Seq) | N/A |

| Whole-genome sequencing (WGS) | N/A |

| Exome sequencing | N/A |

| ChIP-sequencing (ChIP-Seq) | N/A |

| ATAC-sequencing (ATAC-Seq) | N/A |

| Bisulfite sequencing | N/A |

| CRISPR-Cas9 | N/A |

| RNA interference (RNAi) | N/A |

| Gene knockout | N/A |

| Gene knockdown | N/A |

| Gene overexpression | N/A |

| Site-directed mutagenesis | N/A |

| Cell culture | N/A |

| Primary cell culture | N/A |

| Cell line | N/A |

| Bacterial culture | N/A |

| Yeast culture | N/A |

| Mammalian cell culture | N/A |

| Insect cell culture | N/A |

| Plant cell culture | N/A |

| Animal model | N/A |

| Mouse model | N/A |

| Rat model | N/A |

| Zebrafish model | N/A |

| Drosophila model | N/A |

| C. elegans model | N/A |

| In vitro | N/A |

| In vivo | N/A |

| Ex vivo | N/A |

| In situ | N/A |

| In silico | N/A |

| In chemico | N/A |

| In cellulo | N/A |

| Proteome | N/A |

| Metabolome | N/A |

| Lipidome | N/A |

| Transcriptome | N/A |

| Genome | N/A |

| Epigenome | N/A |

| Microbiome | N/A |

| Interactome | N/A |

| Fluxome | N/A |

| Phenotype | N/A |

| Genotype | N/A |

| Biomarker | N/A |

| Therapeutic target | N/A |

| Diagnostic marker | N/A |

| Prognostic marker | N/A |

| Drug discovery | N/A |

| Drug development | N/A |

| Clinical trial | N/A |

| Personalized medicine | N/A |

| Precision medicine | N/A |

| Systems biology | N/A |

| Chemical biology | N/A |

| Structural biology | N/A |

| Molecular biology | N/A |

| Cell biology | N/A |

| Biochemistry | N/A |

| Analytical chemistry | N/A |

| Organic chemistry | N/A |

| Inorganic chemistry | N/A |

| Physical chemistry | N/A |

| Computational chemistry | N/A |

| Bioinformatics | N/A |

| Biostatistics | N/A |

| Epidemiology | N/A |

| Pathology | N/A |

| Pharmacology | N/A |

| Toxicology | N/A |

| Immunology | N/A |

| Microbiology | N/A |

| Virology | N/A |

| Parasitology | N/A |

| Genetics | N/A |

| Epigenetics | N/A |

| Genomics | N/A |

| Proteomics | N/A |

| Metabolomics | N/A |

| Lipidomics | N/A |

| Glycomics | N/A |

| Biophysics | N/A |

| Biotechnology | N/A |

| Nanotechnology | N/A |

| Material science | N/A |

| Engineering | N/A |

| Computer science | N/A |

| Mathematics | N/A |

| Physics | N/A |

| Chemistry | N/A |

| Biology | N/A |

| Medicine | N/A |

| Agriculture | N/A |

| Environmental science | N/A |

| Food science | N/A |

| Veterinary medicine | N/A |

| Plant science | N/A |

| Animal science | N/A |

| Human science | N/A |

| Social science | N/A |

| Humanities | N/A |

| Arts | N/A |

| Education | N/A |

| Law | N/A |

| Business | N/A |

| Economics | N/A |

| Geography | N/A |

| History | N/A |

| Philosophy | N/A |

| Psychology | N/A |

| Sociology | N/A |

| Anthropology | N/A |

| Political science | N/A |

| International relations | N/A |

| Public health | N/A |

| Global health | N/A |